molecular formula C13H18IN3O3Si B8727164 3-iodo-5-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole CAS No. 918440-15-0

3-iodo-5-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole

Cat. No. B8727164
CAS RN: 918440-15-0
M. Wt: 419.29 g/mol
InChI Key: OWZRMMLTVVGUPW-UHFFFAOYSA-N
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Description

3-iodo-5-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole is a useful research compound. Its molecular formula is C13H18IN3O3Si and its molecular weight is 419.29 g/mol. The purity is usually 95%.
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properties

CAS RN

918440-15-0

Molecular Formula

C13H18IN3O3Si

Molecular Weight

419.29 g/mol

IUPAC Name

2-[(3-iodo-5-nitroindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H18IN3O3Si/c1-21(2,3)7-6-20-9-16-12-5-4-10(17(18)19)8-11(12)13(14)15-16/h4-5,8H,6-7,9H2,1-3H3

InChI Key

OWZRMMLTVVGUPW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Iodo-5-nitro-1-(2-trimethylsilanylethoxymethyl)-1H-indazole can be obtained in the following way: 30 g of potassium hydroxide pellets are added to 30 ml of water at a temperature in the region of 0° C. After complete dissolution, 7 g of 3-iodo-5-nitro-1H-indazole, 50 ml of dichloromethane and then 82 mg of tetrabutylammonium bromide are added. The reaction mixture is stirred at a temperature in the region of 0° C. and 5 ml of 2-(trimethylsilyl)ethoxymethyl chloride are added over 15 minutes. The reaction mixture is stirred at a temperature in the region of 0° C. for 1.5 hours, and then 150 ml of water are added and the mixture is reheated to a temperature in the region of 20° C. After settling out, the aqueous phase is extracted with 2 times 70 ml of dichloromethane. The organic extracts are pooled, washed with 2 times 70 ml of water, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 25° C. The residue thus obtained is dissolved in 40 ml of hot diisopropyl ether, filtered under hot conditions through paper and then recrystallized. The crystals are filtered through sintered glass, washed with 2 times 10 ml of diisopropyl ether and then dried under reduced pressure (2 kPa) at a temperature in the region of 20° C. 4.6 g of 3-iodo-5-nitro-1-(2-trimethylsilanylethoxymethyl)-1H-indazole are thus obtained in the form of a yellow solid (Rf=0.4, silica gel thin layer chromatography, eluent: cyclohexane/ethyl acetate (80/20 by volume)).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
82 mg
Type
catalyst
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

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